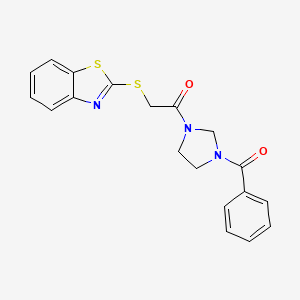![molecular formula C21H23N5O5S2 B11495606 2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethanone](/img/structure/B11495606.png)
2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethanone is a complex organic compound that features a benzimidazole core, a sulfonyl group, and an imidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethanone typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of ortho-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Introduction of the Nitro Group: Nitration of the benzimidazole core is carried out using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Imidazolidine Ring: This involves the reaction of an appropriate amine with a carbonyl compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various derivatives.
Substitution: The benzimidazole and imidazolidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Benzimidazoles: Formed by substitution reactions on the benzimidazole ring.
Wissenschaftliche Forschungsanwendungen
2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antiviral agent due to its unique structural features.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Protein Binding: It can bind to proteins, altering their structure and function, which can lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-nitro-1H-benzimidazol-2-yl)thioacetamide
- 2-(5-nitro-1H-benzimidazol-2-yl)thioacetic acid
- 2-(5-nitro-1H-benzimidazol-2-yl)thioacetonitrile
Uniqueness
2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethanone is unique due to the presence of both the benzimidazole and imidazolidine rings, along with the sulfonyl group. This combination of structural features imparts distinct chemical and biological properties that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C21H23N5O5S2 |
|---|---|
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
1-[3-(benzenesulfonyl)-2-propan-2-ylimidazolidin-1-yl]-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C21H23N5O5S2/c1-14(2)20-24(10-11-25(20)33(30,31)16-6-4-3-5-7-16)19(27)13-32-21-22-17-9-8-15(26(28)29)12-18(17)23-21/h3-9,12,14,20H,10-11,13H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
MLGMYGFDNKTUKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1N(CCN1S(=O)(=O)C2=CC=CC=C2)C(=O)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11495524.png)
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(1H-imidazol-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B11495536.png)
![Ethyl 3-{[(4-chlorophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B11495547.png)


![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B11495560.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11495567.png)

![6-Bromo-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B11495578.png)
![N-[2-(2-phenylacetyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B11495579.png)
![Methyl 3-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}propanoate](/img/structure/B11495583.png)
![N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B11495584.png)
![1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one](/img/structure/B11495585.png)
![ethyl N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate](/img/structure/B11495586.png)
